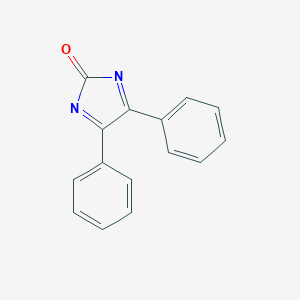

4,5-Diphenyl-2H-imidazol-2-one

Descripción

Structure

3D Structure

Propiedades

Número CAS |

18054-62-1 |

|---|---|

Fórmula molecular |

C15H10N2O |

Peso molecular |

234.25 g/mol |

Nombre IUPAC |

4,5-diphenylimidazol-2-one |

InChI |

InChI=1S/C15H10N2O/c18-15-16-13(11-7-3-1-4-8-11)14(17-15)12-9-5-2-6-10-12/h1-10H |

Clave InChI |

OTLLZASEKLGFMH-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=NC(=O)N=C2C3=CC=CC=C3 |

SMILES canónico |

C1=CC=C(C=C1)C2=NC(=O)N=C2C3=CC=CC=C3 |

Otros números CAS |

18054-62-1 |

Sinónimos |

4,5-diphenyl-2H-imidazol-2-one |

Origen del producto |

United States |

Synthetic Strategies and Methodologies for 4,5 Diphenyl 2h Imidazol 2 One and Its Analogues

Classical and Conventional Synthetic Routes

Traditional methods for the synthesis of 4,5-diphenyl-2H-imidazol-2-one often rely on well-established condensation reactions. These routes, while effective, may sometimes require harsh reaction conditions or long reaction times.

Cyclocondensation Reactions from 1,2-Dicarbonyl Compounds and Ammonium (B1175870) Acetate (B1210297)

A widely used method for the synthesis of substituted imidazoles involves the cyclocondensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonium acetate. rsc.org This is a variation of the Debus-Radziszewski imidazole (B134444) synthesis. rsc.orgrasayanjournal.co.in In the context of this compound synthesis, benzil (B1666583) serves as the 1,2-dicarbonyl component.

The reaction proceeds through a multi-step mechanism. Initially, the dicarbonyl compound and ammonium acetate likely form an intermediate diimine. This is followed by condensation with an aldehyde, leading to the formation of the imidazole ring. Various catalysts, including ammonium chloride, have been shown to be effective in promoting this reaction. scispace.comorientjchem.org Some protocols have also explored the use of urea (B33335) as an alternative nitrogen source to the more commonly used ammonium acetate. semanticscholar.orgscirp.org

| 1,2-Dicarbonyl Compound | Nitrogen Source | Catalyst | Key Features |

|---|---|---|---|

| Benzil | Ammonium Acetate | Ammonium Chloride | Effective for one-pot synthesis. scispace.comorientjchem.org |

| Benzil | Urea | Various | Alternative to ammonium acetate. semanticscholar.orgscirp.org |

| Benzil | Ammonium Acetate | Glutamic Acid | Efficient under reflux conditions. ufms.br |

| Benzil | Ammonium Acetate | N-Bromosuccinimide | Solvent-free conditions at 120°C. scielo.org.mx |

Condensation Reactions Involving Phenylglycine Derivatives and Urea

Another classical approach involves the condensation of phenylglycine or its derivatives with urea. ontosight.ai This method provides a direct route to the imidazolone (B8795221) core. The reaction likely proceeds through the formation of an N-acylurea intermediate, which then undergoes intramolecular cyclization and dehydration to yield the final product. While conceptually straightforward, this method may require specific reaction conditions to achieve high yields.

Synthesis from Benzoin (B196080) and Thiourea (B124793) Derivatives

The reaction of benzoin with thiourea or its derivatives is a common method for preparing 4,5-diphenyl-1H-imidazole-2-thiol, a close analog and a precursor to the corresponding imidazol-2-one. scirp.orgsemanticscholar.org The fusion of benzoin and thiourea, often in a high-boiling solvent or neat, leads to the formation of the imidazole-2-thione. researchgate.net This thione can then be converted to the desired this compound through various oxidative or desulfurization methods. For instance, treatment with hydrogen peroxide in an acetic acid medium can achieve this transformation. scispace.com

The synthesis of the thione precursor has also been achieved by reacting benzoin with ammonium thiocyanate (B1210189). arkat-usa.org This reaction can be carried out under both conventional heating and microwave irradiation. arkat-usa.org

Advanced and Green Chemistry Approaches

One-Pot Multicomponent Reactions (MCRs) for Imidazolone Synthesis

Multicomponent reactions (MCRs) have emerged as a powerful tool in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. ed.ac.ukresearchgate.netmdpi.com This approach offers significant advantages in terms of atom economy, step economy, and time efficiency. researchgate.net The synthesis of substituted imidazoles is well-suited to MCR strategies. semanticscholar.orgpnu.ac.ir

A common MCR for the synthesis of 1,2,4,5-tetrasubstituted imidazoles involves the one-pot condensation of a 1,2-diketone (like benzil), an aldehyde, a primary amine, and ammonium acetate. nih.govsemanticscholar.org Various catalysts, including zeolites, ionic liquids, and solid-supported acids, have been employed to facilitate these reactions. pnu.ac.irsemanticscholar.org These catalysts are often reusable, adding to the green credentials of the process. pnu.ac.ir Some MCRs for imidazolone synthesis have been developed that proceed efficiently under solvent-free conditions, further reducing the environmental impact. asianpubs.org

| Feature | Conventional Synthesis | Multicomponent Reactions (MCRs) |

|---|---|---|

| Number of Steps | Often multi-step | Typically one-pot ed.ac.ukresearchgate.netmdpi.com |

| Purification | Intermediate purification often required | Simplified purification researchgate.net |

| Atom Economy | Can be lower | High researchgate.net |

| Environmental Impact | May use hazardous solvents and reagents | Often uses greener catalysts and solvent-free conditions. pnu.ac.irasianpubs.org |

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has gained widespread acceptance as a method to dramatically accelerate chemical reactions. rasayanjournal.co.inderpharmachemica.com The use of microwave irradiation can lead to shorter reaction times, higher yields, and often cleaner reaction profiles compared to conventional heating methods. nih.govacs.org

The synthesis of this compound and its analogs has been successfully achieved using microwave technology. For example, the condensation of benzil, aldehydes, and ammonium acetate can be carried out efficiently under microwave irradiation, often in solvent-free conditions or on solid supports like silica (B1680970) gel. acs.orgclockss.org This approach has been shown to be superior to conventional heating, with reactions being completed in minutes rather than hours. nih.gov The synthesis of 4,5-diphenylimidazole-2-thione from benzoin and ammonium thiocyanate is also significantly faster under microwave irradiation. arkat-usa.org

| Reactants | Conditions | Advantages |

|---|---|---|

| Benzil, Aldehyde, Ammonium Acetate | Microwave irradiation, solid support (e.g., silica gel) acs.orgclockss.org | Reduced reaction time (minutes vs. hours), high yields. nih.gov |

| Benzoin, Ammonium Thiocyanate | Microwave irradiation arkat-usa.org | Significantly faster than conventional heating. arkat-usa.org |

| Benzoin, Phenylthiourea | Microwave irradiation arkat-usa.org | High yields in a short reaction time. arkat-usa.org |

Electrochemical Synthesis of this compound Derivatives

Electrochemical methods offer a green and efficient alternative for the synthesis of organic compounds, often avoiding harsh reagents and reaction conditions. In the context of imidazolone derivatives, electro-organic synthesis has been successfully employed.

An efficient, cost-effective, and environmentally friendly electro-organic synthesis of 2-(4,5-diphenyl-1H-imidazol-2-yl)phenol (DIP), a derivative of the target compound, has been reported in an aqueous medium. researchgate.net This method highlights the potential of electrochemical approaches for creating complex imidazole structures. researchgate.net The resulting product, DIP, demonstrated good capacitive behavior, suggesting its potential application as an electrode material for supercapacitors. researchgate.net

Further research has explored the electrochemical cyclization of aryl ketones with benzylamines to produce 1,2,4-trisubstituted-(1H)-imidazoles. nih.gov Another study focused on an electrochemically induced synthesis of imidazoles from vinyl azides and benzylamines. nih.gov This process involves the generation of electrophilic iodine species and proceeds under constant current in an undivided cell, yielding a variety of imidazole derivatives. nih.gov The electrochemical properties and synthesis of other complex derivatives, such as 1,4-bis(4,5-diphenylimidazol-2-yl)benzene, have also been investigated, revealing chromotropic properties upon oxidation. researchgate.netacs.org

Catalytic Methodologies in Imidazolone Formation

Heterogeneous Catalysis (e.g., Amberlite IR-120(H), Copper Iodide)

Heterogeneous catalysts are advantageous due to their ease of separation and recyclability, contributing to more sustainable chemical processes.

Amberlite IR-120(H) , a strongly acidic cation exchange resin, has proven to be an effective and reusable heterogeneous catalyst for the synthesis of 2-aryl-4,5-diphenyl-1H-imidazoles. researchgate.net The one-pot synthesis involves the reaction of benzil, an aryl aldehyde, and ammonium acetate. researchgate.net The optimal conditions for a model reaction using p-chlorobenzaldehyde were found to be a 1:1:3.5 molar ratio of benzil to aldehyde to ammonium acetate, with 0.15 g of Amberlite IR-120(H) in ethanol (B145695), refluxed for 4.5 hours, yielding 92% of the product. researchgate.net The catalyst's reusability was demonstrated over four cycles without a significant loss of activity. researchgate.net This methodology has also been applied to the synthesis of various bioactive scaffolds. rsc.orgresearchgate.netrsc.org

Table 1: Optimization of Reaction Conditions for 2-(p-chlorophenyl)-4,5-diphenyl-1H-imidazole Synthesis using Amberlite IR-120(H) researchgate.net

| Entry | Molar Ratio (Benzil:Aldehyde:NH₄OAc) | Catalyst (g) | Solvent | Temperature (°C) | Time (h) | Isolated Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 1:1:2.5 | 0.05 | EtOH | Reflux | 6.0 | 60 |

| 2 | 1:1:2.5 | 0.10 | EtOH | Reflux | 5.5 | 72 |

| 3 | 1:1:2.5 | 0.15 | EtOH | Reflux | 5.0 | 80 |

| 4 | 1:1:3.0 | 0.15 | EtOH | Reflux | 5.0 | 85 |

| 5 | 1:1:3.5 | 0.15 | EtOH | Reflux | 4.5 | 92 |

| 6 | 1:1:3.5 | 0.15 | MeOH | Reflux | 5.5 | 82 |

| 7 | 1:1:3.5 | 0.15 | CH₃CN | Reflux | 7.0 | 65 |

| 8 | 1:1:3.5 | 0.15 | H₂O | Reflux | 8.0 | 40 |

| 9 | 1:1:3.5 | --- | EtOH | Reflux | 10.0 | 25 |

Copper Iodide (CuI) has been established as an efficient catalyst for the multicomponent synthesis of 2,4,5-trisubstituted-imidazoles. rsc.org This practical method involves reacting benzoin or benzil with various aldehydes and ammonium acetate in butanol. rsc.org The use of 15 mol% of CuI under reflux conditions affords excellent yields (up to 95%) in short reaction times. rsc.org This approach demonstrates broad substrate scope, tolerating a range of functional groups on the aldehyde. rsc.org Other copper catalysts, such as CuSO₄ and Cu(phen)Cl₂, have also been utilized in the synthesis of various imidazole derivatives. nih.govthieme-connect.com

Base-Catalyzed Intramolecular Hydroamidation

Base-catalyzed intramolecular hydroamidation of propargylic ureas represents an atom- and step-economical route to imidazol-2-ones. acs.orgnih.gov A highly efficient organocatalytic method uses the phosphazene base BEMP (2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine). acs.orgacs.orgresearchgate.net This protocol achieves excellent chemo- and regioselectivity for five-membered cyclic ureas under ambient conditions with remarkably short reaction times, some as fast as one minute. acs.orgnih.gov

The reaction of propargylic ureas bearing a tertiary carbon alpha to the triple bond selectively forms imidazol-2-ones. acs.org DFT studies suggest a base-mediated isomerization to an allenamide intermediate is the most likely reaction pathway. acs.orgnih.gov This methodology is notable for its mild conditions, high functional group tolerance, and the ability to perform one-pot syntheses starting from propargyl amines and isocyanates. acs.org

Transition Metal-Catalyzed Arylation Reactions

Transition metal catalysis is a powerful tool for forming C-C and C-N bonds, enabling the synthesis of complex, substituted imidazoles.

Nickel(0)-catalyzed direct C-2 arylation has been used to synthesize 4,5-diphenyl-1-methyl-2-(2-naphthyl)-1H-imidazole. researchgate.net This reaction demonstrates a method for introducing aryl groups at the C-2 position of the imidazole ring, a key step in creating diverse derivatives. researchgate.net

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are also employed. mdpi.com One study optimized a one-pot, regioselective bis-Suzuki-Miyaura reaction for 2,4-dibromo-1-methyl-5-nitro-1H-imidazole. mdpi.com By carefully selecting the palladium catalyst and reaction conditions, different aryl groups could be selectively introduced at the C-4 and C-2 positions. mdpi.com For the first coupling at the C-4 position, Pd(OAc)₂ was found to be the most effective catalyst. mdpi.com

Solvent-Free and Aqueous Medium Syntheses

Developing synthetic protocols that minimize or eliminate the use of volatile organic solvents is a key goal of green chemistry.

Aqueous Medium Syntheses: The synthesis of imidazolone derivatives has been successfully performed in water. An efficient electro-organic synthesis of 2-(4,5-diphenyl-1H-imidazol-2-yl)phenol (DIP) was conducted in an aqueous medium, highlighting an eco-friendly approach. researchgate.net Similarly, an "on water" synthesis of organoruthenium complexes of benzimidazole (B57391) derivatives has been reported using Amberlite IR-120(H) as a recyclable catalyst, demonstrating the feasibility of using water as a solvent for metal-catalyzed reactions. rsc.org Furthermore, the optimization of iodine-catalyzed synthesis of polysubstituted imidazoles showed that water was the optimal solvent, providing yields up to 94%. nih.gov

Solvent-Free Syntheses: Solvent-free, or solid-state, reactions can offer advantages such as reduced environmental impact, lower costs, and sometimes, enhanced reaction rates. A solvent-free, one-pot condensation for synthesizing 1,2,4,5-tetrasubstituted imidazoles has been developed using FeCl₃/SiO₂ as a catalyst. rsc.org This method efficiently produces the target molecules from diketones, protected aldehydes, ammonium acetate, and primary amines in excellent yields (82–93%) under solvent-free heating conditions. rsc.org Microwave irradiation has also been utilized to accelerate the solvent-free synthesis of substituted imidazolidin-4-ones, reducing reaction times from 30 minutes (conventional heating) to just 5 minutes with comparable yields. clockss.org

Optimization of Reaction Conditions and Yield Enhancement

Maximizing the yield of this compound and its analogues requires careful optimization of various reaction parameters, including the choice of catalyst, solvent, temperature, and stoichiometry of reactants.

In the heterogeneous catalysis of 2-aryl-4,5-diphenyl-1H-imidazoles with Amberlite IR-120(H) , a systematic study was performed to enhance the yield. researchgate.net Key findings from the optimization include:

Catalyst Loading: Increasing the catalyst amount from 0.05 g to 0.15 g significantly improved the yield from 60% to 80%. researchgate.net

Stoichiometry: Adjusting the molar ratio of ammonium acetate from 2.5 to 3.5 equivalents further increased the yield to 92%. researchgate.net

Solvent Choice: Ethanol was identified as the superior solvent compared to methanol (B129727), acetonitrile, and water, which gave lower yields. researchgate.net

For the iodine-catalyzed synthesis of 1-benzyl-2,4,5-triphenyl-1H-imidazole, several factors were optimized: nih.gov

Temperature: The optimal temperature was found to be 70°C. nih.gov

Catalyst and Base: Using 30 mol% of iodine in combination with K₂CO₃ as a base in water resulted in the highest yield of 94%. nih.gov

Atmosphere: The reaction requires an open-air atmosphere, as no product was formed under a nitrogen atmosphere. nih.gov

Table 2: Optimization of Iodine-Catalyzed Synthesis of 1-benzyl-2,4,5-triphenyl-1H-imidazole nih.gov

| Entry | Catalyst (mol %) | Solvent | Temperature (°C) | Base | Yield (%) |

|---|---|---|---|---|---|

| 1 | I₂ (20) | H₂O | rt | --- | 32 |

| 2 | I₂ (30) | H₂O | rt | --- | 38 |

| 3 | I₂ (40) | H₂O | rt | --- | 40 |

| 4 | I₂ (30) | H₂O | 50 | --- | 56 |

| 5 | I₂ (30) | H₂O | 70 | --- | 72 |

| 6 | I₂ (30) | H₂O | 90 | --- | 72 |

| 7 | I₂ (30) | H₂O | 70 | K₂CO₃ | 94 |

| 8 | I₂ (30) | H₂O | 70 | Na₂CO₃ | 86 |

| 9 | I₂ (30) | H₂O | 70 | Cs₂CO₃ | 78 |

| 10 | --- | H₂O | 70 | K₂CO₃ | No Product |

In the synthesis of 1,2,4,5-tetrasubstituted imidazoles catalyzed by FeCl₃/SiO₂ , optimization revealed that solvent-free conditions at 110°C for 2 hours provided the best results for the four-component reaction. rsc.org

These examples underscore the importance of a systematic approach to optimizing reaction conditions to achieve high efficiency and yields in the synthesis of imidazole derivatives.

Functional Group Tolerance in this compound Synthesis

Detailed studies on the base-catalyzed intramolecular hydroamidation of propargylic ureas to form imidazol-2-ones have shed light on the electronic and steric effects of substituents. acs.org These investigations have shown that the reaction is robust and accommodates various functionalities on the aromatic rings of the precursors. This tolerance is crucial for creating analogues of this compound with modified phenyl groups, which can be instrumental in tuning the compound's properties.

The electronic nature of the substituents on the aromatic rings has been found to play a role in the reaction's success. For instance, in the synthesis of related imidazol-2-ones, the presence of electron-withdrawing groups on the aryl substituent of the propargylic urea precursors has been shown to be well-tolerated. acs.org Specifically, halogens such as fluorine (F) and chlorine (Cl), as well as methoxy (B1213986) (OMe) and even vinyl groups, on the aromatic ring have been successfully incorporated, leading to the desired imidazolone products in good to excellent yields. acs.org For example, syntheses have reported high yields for analogues with a p-fluorophenyl group (93%) and a p-chlorophenyl group (86%). acs.org Interestingly, electron-donating groups like a methyl group (in a tolyl substituent) also allow the reaction to proceed, albeit with slightly lower yields compared to the unsubstituted phenyl group. acs.org

The position of the substituent on the aromatic ring can also influence the reaction outcome, although para-substituted phenyl groups have been extensively and successfully studied. acs.org The steric hindrance posed by the substituents does not appear to be a major limiting factor, as evidenced by the successful synthesis of various substituted analogues.

The following table summarizes the research findings on the functional group tolerance in the synthesis of 4,5-disubstituted-2H-imidazol-2-ones, showcasing the versatility of the synthetic methodologies.

| Precursor Substituent (R¹) | Functional Group | Product | Yield (%) | Reference |

| 4-Fluorophenyl | Fluoro (F) | 4-(4-Fluorophenyl)-5-phenyl-2H-imidazol-2-one analogue | 93 | acs.org |

| 4-Chlorophenyl | Chloro (Cl) | 4-(4-Chlorophenyl)-5-phenyl-2H-imidazol-2-one analogue | 86 | acs.org |

| 4-Bromophenyl | Bromo (Br) | 4-(4-Bromophenyl)-5-phenyl-2H-imidazol-2-one analogue | 68 | acs.org |

| 4-Methoxyphenyl | Methoxy (OMe) | 4-(4-Methoxyphenyl)-5-phenyl-2H-imidazol-2-one analogue | 77 | acs.org |

| 4-Tolyl | Methyl (CH₃) | 4-(4-Tolyl)-5-phenyl-2H-imidazol-2-one analogue | 81 | acs.org |

| 4-Vinylphenyl | Vinyl (-CH=CH₂) | 4-(4-Vinylphenyl)-5-phenyl-2H-imidazol-2-one analogue | 75 | acs.org |

This broad functional group tolerance underscores the robustness of the synthetic strategies for accessing 4,5-diaryl-2H-imidazol-2-ones, enabling the synthesis of a wide range of derivatives for various applications.

Advanced Spectroscopic and Crystallographic Characterization of 4,5 Diphenyl 2h Imidazol 2 One Structures

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is instrumental in identifying the functional groups and probing the molecular vibrations of 4,5-Diphenyl-2H-imidazol-2-one.

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the key functional groups within the this compound molecule. The analysis of its FT-IR spectrum reveals characteristic absorption bands that confirm the presence of the imidazolone (B8795221) core and the phenyl substituents.

Key stretching vibrations for the imidazolone core include those for the carbonyl (C=O) group and the amine (N-H) group. The C=O stretch is typically strong and appears in the region of 1650-1700 cm⁻¹. The N-H stretching vibration is observed as a broader band in the 3200-3400 cm⁻¹ range. For comparison, related 2,4,5-trisubstituted imidazoles exhibit N-H stretching peaks around 3417 cm⁻¹ and C=N stretching vibrations near 1600 cm⁻¹. rsc.org In a more complex derivative, 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol, a broad O-H stretch is noted between 3200-3400 cm⁻¹ and a C=N stretch at 1587 cm⁻¹. nih.gov The spectra also show characteristic peaks for the C-H bonds of the aromatic phenyl rings.

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound and Related Compounds

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Reference |

|---|---|---|---|

| N-H | Stretching | 3200 - 3400 | |

| C=O | Stretching | 1650 - 1700 | |

| C=N (in related imidazoles) | Stretching | ~1600 | rsc.org |

| Aromatic C-H | Stretching | ~3050 | researchgate.net |

| Aromatic C=C | Stretching | 1600 - 1400 | researchgate.net |

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For this compound, Raman analysis is effective for characterizing the vibrations of the carbon skeleton, including the phenyl rings and the imidazole (B134444) core.

In a study of the related molecule 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole (MPDPI), FT-Raman spectra were recorded and analyzed. ijrar.org The findings from such related structures can be extrapolated to understand the vibrational modes of this compound. Key assignments include the C-H in-plane bending vibrations and C-C stretching modes of the phenyl groups. For MPDPI, C-H out-of-plane bending vibrations were calculated at 1193 and 1158 cm⁻¹. ijrar.org The symmetric and asymmetric stretching vibrations of the phenyl rings are also prominent features in the Raman spectrum, confirming the substitution pattern of the imidazole core.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. Through ¹H and ¹³C NMR, the chemical environment of each proton and carbon atom in this compound can be mapped.

The ¹H NMR spectrum of this compound provides distinct signals for the protons of the N-H groups and the phenyl rings. The protons attached to nitrogen atoms are typically deshielded and appear as singlets in the downfield region, with expected chemical shifts ranging from δ 8.0 to 10.0 ppm, although some studies suggest a broader range of δ 3.5-4.5 ppm depending on the solvent and concentration.

The protons on the two phenyl rings at positions 4 and 5 create a complex multiplet in the aromatic region, generally between δ 7.2 and 8.5 ppm. The exact chemical shifts and coupling patterns depend on the specific electronic environment and rotational freedom of the phenyl groups. In various studies of related 4,5-diphenyl-imidazole derivatives, the aromatic protons consistently appear in the δ 7.1-8.2 ppm range, while the N-H proton signal is often observed as a broad singlet downfield, for instance at δ 12.69 ppm for 2,4,5-Triphenyl-1H-imidazole. rsc.orgrsc.org

Table 2: ¹H NMR Data for Representative 4,5-Diphenyl-Imidazole Derivatives

| Compound | Solvent | N-H Chemical Shift (δ ppm) | Aromatic Proton Chemical Shifts (δ ppm) | Reference |

|---|---|---|---|---|

| 2,4,5-Triphenyl-1H-imidazole | DMSO-d6 | 12.69 (s, 1H) | 8.09 (d, 2H), 7.22-7.55 (m, 13H) | rsc.org |

| 2-(4-Nitrophenyl)-4,5-diphenyl-1-p-tolyl-1H-imidazole | DMSO-d6 | N/A (tetrasubstituted) | 7.15-7.63 (m, 15H), 8.14 (d, 2H) | rsc.org |

| 2-(benzylthio)-4,5-diphenyl-1H-imidazole (p-methyl derivative) | DMSO-d6 | 12.57 (s, 1H) | 7.12-7.51 (m, 14H) | scirp.org |

| 2,4,5-triphenyl-1H-imidazole (lophine) | Acetone-d6 | 11.75 (s, 1H) | 8.2 (d, 2H), 7.25-7.6 (m, 13H) | researchgate.net |

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule gives a distinct signal, allowing for the characterization of the imidazole ring and the phenyl substituents.

The most downfield signal corresponds to the carbonyl carbon (C=O) of the imidazolone ring, typically appearing above δ 150 ppm. The C4 and C5 carbons, to which the phenyl groups are attached, are also found in the downfield region, usually between δ 125 and 140 ppm. The carbons of the phenyl rings themselves resonate in the characteristic aromatic region of approximately δ 125-135 ppm. For instance, in various 2-substituted-4,5-diphenyl-1H-imidazoles, the aromatic carbons consistently appear in this range, with the imidazole ring carbons (C4/C5) often cited around δ 130-137 ppm. rsc.orgijpsonline.com

Table 3: ¹³C NMR Data for Representative 4,5-Diphenyl-Imidazole Derivatives

| Compound | Solvent | Imidazolone/Imidazole Ring Carbon Shifts (δ ppm) | Phenyl Carbon Shifts (δ ppm) | Reference |

|---|---|---|---|---|

| 2,4,5-Triphenyl-1H-imidazole | DMSO-d6 | 145.5, 137.1 | 125.2-135.2 | rsc.org |

| 1,2-Bis(4-chlorophenyl)-4,5-diphenyl-1H-imidazole | DMSO-d6 | 145.8, 137.2 | 127.2-136.2 | rsc.org |

| 2-(benzylthio)-4,5-diphenyl-1H-imidazole (p-methyl derivative) | DMSO-d6 | 139.74 (C=N) | 126.51-128.96 | scirp.org |

| 2-(4-methylphenyl)-4,5-diphenyl-1H-imidazole | Not Specified | 142.86, 141.23, 137.80 | 126.06-133.38 | ijpsonline.com |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound. The molecular formula of the compound is C₁₅H₁₀N₂O, which corresponds to a monoisotopic mass of 234.079313 g/mol . nih.govepa.gov

In mass spectrometry, the compound will exhibit a prominent molecular ion peak (M⁺) or, more commonly in soft ionization techniques like electrospray ionization (ESI), a protonated molecular ion peak ([M+H]⁺) at an m/z (mass-to-charge ratio) of approximately 235.0872.

High-Resolution Mass Spectrometry (HRMS) is crucial for unambiguously confirming the elemental composition. HRMS measures the m/z value to several decimal places, allowing the calculated exact mass to be compared with the experimentally measured mass. For example, in the analysis of various derivatives of 4,5-diphenyl-imidazole, HRMS data consistently shows a very small mass error (typically < 5 ppm) between the calculated and found values for the [M+H]⁺ ion, thus verifying the proposed structures. scirp.orgsemanticscholar.org The fragmentation pattern observed in the mass spectrum can also provide further structural information by revealing stable fragments resulting from the cleavage of the parent molecule.

Single Crystal X-ray Diffraction (SC-XRD) Analysis

Single Crystal X-ray Diffraction (SC-XRD) is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. It provides unequivocal proof of molecular structure, including the geometry of the molecule and how individual molecules are arranged in the crystal lattice. This analysis is fundamental for understanding the structure-property relationships of a compound.

Determination of Molecular and Crystal Structures

The molecular structure of the derivative, 2-[(4-hydroxyphenyl)amino]-5,5-diphenyl-1H-imidazol-4(5H)-one, was unequivocally confirmed through SC-XRD analysis. nih.gov The analysis revealed that the compound crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net The asymmetric unit contains one molecule of the imidazolone derivative. nih.gov

The five-membered imidazolone ring is not perfectly flat but is slightly ruffled. nih.gov The crystal structure data and refinement details provide a complete picture of the solid-state conformation of the molecule. researchgate.net

| Crystal Data for 2-[(4-hydroxyphenyl)amino]-5,5-diphenyl-1H-imidazol-4(5H)-one | |

| Parameter | Value researchgate.net |

| Chemical formula | C₂₁H₁₇N₃O₂ |

| Formula weight (Mᵣ) | 343.38 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 17.764 (3) |

| b (Å) | 8.4429 (12) |

| c (Å) | 11.6601 (16) |

| β (°) | 100.948 (4) |

| Volume (V) (ų) | 1716.9 (4) |

| Z | 4 |

| Temperature (K) | 150 |

| Radiation type | Mo Kα |

| λ (Å) | 0.71073 |

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

Detailed analysis of the geometric parameters from the SC-XRD data provides insight into the molecule's conformation. The orientation of the substituent rings relative to the central imidazolone core is described by dihedral angles. In the analyzed derivative, the mean planes of the two phenyl rings and the hydroxyphenyl ring are significantly twisted relative to the central five-membered ring, with dihedral angles of 73.33 (9)°, 50.78 (11)°, and 86.78 (10)°, respectively. researchgate.net

The exocyclic C-N bond length connecting the amino group to the imidazolone ring is indicative of its electronic environment. The sum of the angles around the exocyclic nitrogen atom is 359.4°, suggesting sp² hybridization and the involvement of its lone pair in π-conjugation with the five-membered ring. researchgate.net

| Selected Bond Lengths and Angles for 2-[(4-hydroxyphenyl)amino]-5,5-diphenyl-1H-imidazol-4(5H)-one | ||

| Bond/Angle | Value (Å / °) researchgate.net | Description |

| C16—N3—C3—N1 | -7.2 (5)° | Torsion angle indicating the N3-C16 bond is nearly in the plane of the imidazolone ring. |

| Dihedral Angle (Phenyl 1 / Imidazolone) | 73.33 (9)° | Twist of the first phenyl ring relative to the central ring. |

| Dihedral Angle (Phenyl 2 / Imidazolone) | 50.78 (11)° | Twist of the second phenyl ring relative to the central ring. |

| Dihedral Angle (Hydroxyphenyl / Imidazolone) | 86.78 (10)° | Twist of the hydroxyphenyl substituent relative to the central ring. |

Elucidation of Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)

The stability of the crystal lattice is governed by a network of non-covalent intermolecular interactions. In the crystal of the analyzed derivative, hydrogen bonding plays a crucial role in defining the packing architecture. The molecules form inversion dimers through O—H⋯N hydrogen bonds and weak π-stacking interactions. nih.gov These dimers are further linked into chains along the c-axis by two different N—H⋯O hydrogen bonds. nih.gov The chains are subsequently connected into layers by C—H⋯π interactions. nih.gov

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular contacts within a crystal. For the studied derivative, this analysis shows that H⋯H contacts are the most significant, accounting for 48.7% of all intermolecular interactions, which are primarily van der Waals forces. researchgate.net Contacts involving carbon and hydrogen (C⋯H/H⋯C) represent 28.9% of the interactions, while hydrogen bonds involving oxygen and nitrogen (O⋯H/H⋯O and N⋯H/H⋯N) also make important contributions. researchgate.net This detailed breakdown highlights the forces that stabilize the three-dimensional crystal structure. nih.gov

Computational Chemistry and Theoretical Investigations of 4,5 Diphenyl 2h Imidazol 2 One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for examining the intricacies of molecular systems. For 4,5-Diphenyl-2H-imidazol-2-one and its derivatives, DFT calculations, often employing the B3LYP functional with various basis sets like 6-31G(d,p) and 6-311+G(d,p), have been instrumental in elucidating its fundamental characteristics. sci-hub.sebohrium.comresearchgate.netnih.gov

Geometry Optimization and Conformational Analysis

The first step in computational analysis involves optimizing the molecular geometry to find the most stable conformation, which corresponds to the global minimum on the potential energy surface. For derivatives of 4,5-diphenyl-1H-imidazole, these calculations have been performed to understand the spatial arrangement of the atoms. sci-hub.sebohrium.com The planarity and torsion angles of the phenyl rings relative to the imidazole (B134444) core are of particular interest as they influence the molecule's electronic properties. For instance, in a related compound, the torsion angle of a substituted phenyl group was found to be significantly affected by hydrogen bond formation. sci-hub.se

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Orbitals

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. bohrium.com A smaller energy gap suggests higher reactivity. bohrium.com

For derivatives of 4,5-diphenyl-1H-imidazole, the HOMO and LUMO energy levels and their corresponding energy gaps have been calculated to understand charge transfer interactions within the molecule. researchgate.netnih.govsemanticscholar.org These calculations have shown that the distribution of HOMO and LUMO orbitals can be delocalized over different parts of the molecule, influencing its electronic transitions and potential for applications in materials science, such as in organic light-emitting diodes (OLEDs). rsc.org

Table 1: Frontier Molecular Orbital Energies and Energy Gap for a 4,5-Diphenyl-1H-imidazole Derivative

| Parameter | Energy (eV) |

| EHOMO | Value |

| ELUMO | Value |

| Energy Gap (ΔE) | Value |

(Note: Specific values are dependent on the exact derivative and the level of theory used in the calculation and would be found in the cited literature.)

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a computational method used to study charge delocalization, hyperconjugative interactions, and the stability of molecules. uni-muenchen.de By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis provides a quantitative measure of the delocalization of electron density from the idealized Lewis structure. uni-muenchen.de

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. uni-muenchen.de The MEP surface visualizes the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. uni-muenchen.de Typically, red areas indicate negative potential, attractive for electrophiles, while blue areas represent positive potential, attractive for nucleophiles.

For derivatives of 4,5-diphenyl-1H-imidazole, MEP maps have been generated to identify the electrophilic and nucleophilic sites. sci-hub.sebohrium.com These maps show the distribution of charge and help in understanding the molecule's reactivity and intermolecular interactions. For example, the nitrogen atoms of the imidazole ring are often identified as sites of negative potential, making them susceptible to electrophilic attack. uni-muenchen.de

Theoretical Spectroscopic Data Prediction and Validation (e.g., Vibrational Frequencies)

Computational methods can predict spectroscopic data, such as vibrational frequencies (FT-IR and Raman spectra), which can then be compared with experimental results for validation of the theoretical model. sci-hub.se The calculation of vibrational frequencies for the optimized geometry helps to confirm that the structure corresponds to a true energy minimum. sci-hub.se

For related imidazole compounds, theoretical vibrational spectra have been calculated using DFT methods and have shown good agreement with experimental data after applying a scaling factor. sci-hub.se This correlation between theoretical and experimental spectra aids in the accurate assignment of vibrational modes.

Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies for a Related Imidazole Compound

| Vibrational Mode | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) | Assignment |

| N-H stretch | Value | Value | Description |

| C=O stretch | Value | Value | Description |

| Phenyl ring C-H stretch | Value | Value | Description |

(Note: Specific values and assignments are dependent on the exact molecule and would be found in the cited literature.)

Calculation of Quantum Chemical Descriptors (e.g., chemical hardness, softness, electronegativity, electrophilicity index)

From the HOMO and LUMO energies, various quantum chemical descriptors can be calculated to further quantify the reactivity and stability of a molecule. researchgate.netnih.govsemanticscholar.org These include:

Chemical Hardness (η): A measure of the resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electronegativity (χ): The power of an atom to attract electrons to itself.

Electrophilicity Index (ω): A measure of the electrophilic power of a molecule.

These descriptors have been calculated for derivatives of 4,5-diphenyl-1H-imidazole to provide a more comprehensive understanding of their chemical behavior. researchgate.netnih.govsemanticscholar.org

Table 3: Calculated Quantum Chemical Descriptors for a 4,5-Diphenyl-1H-imidazole Derivative

| Descriptor | Formula | Value |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Value |

| Chemical Softness (S) | 1 / η | Value |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Value |

| Electrophilicity Index (ω) | χ2 / (2η) | Value |

(Note: Specific values are dependent on the calculated HOMO and LUMO energies from the cited literature.)

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) has emerged as a powerful computational tool for investigating the excited-state properties of molecules like this compound and its derivatives. semanticscholar.orgnih.gov This method is frequently employed to calculate properties such as electronic absorption spectra, ionization potentials, and electron affinities. semanticscholar.orgsci-hub.se

Theoretical studies on related imidazole derivatives have often utilized the B3LYP functional combined with a 6-31+G(d,p) or 6-311+G(d,p) basis set to model their electronic behavior. semanticscholar.orgsci-hub.seresearchgate.net Such calculations are crucial for understanding the electronic transitions that occur when the molecule absorbs light. semanticscholar.org For instance, in a study on 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol, TD-DFT calculations revealed that the electronic excitations are characterized by intramolecular charge transfer (ICT). semanticscholar.org The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicates that upon excitation, electron density is transferred within the molecule. semanticscholar.org Specifically, the HOMO is often delocalized over the entire molecule, while the LUMO may be concentrated on the phenyl rings. semanticscholar.org

Furthermore, TD-DFT is instrumental in studying phenomena such as excited-state intramolecular proton transfer (ESIPT). nih.gov In imidazole-based systems, it has been observed that the intramolecular hydrogen bond is strengthened in the excited state, which facilitates the ESIPT process. nih.govnih.gov This is supported by a decrease in the electron density at the proton-donating atom and a corresponding increase at the proton-accepting atom upon photoexcitation. nih.gov Calculations have shown a decrease in the C8–O bond length in the excited state for related systems, indicating an increased double bond character, which is a hallmark of compounds undergoing ESIPT. nih.gov

Theoretical Studies on Reaction Mechanisms and Transition States

Theoretical investigations provide significant insights into the reaction mechanisms involved in the synthesis of the this compound core and its derivatives. Computational studies can model complex reaction pathways, including those involving transition metal catalysts. nih.gov

One area of study involves the nickel-mediated cyclization to form the imidazol-2-one ring. Density functional theory (DFT) calculations can be used to model the interaction between the imidazole derivative and transition metals like Ni(II). This includes optimizing the geometry to determine bond lengths and angles in the metal complexes and analyzing the reaction path to simulate intermediates in the catalytic cycle. For instance, a proposed mechanism for the base-catalyzed formation of the imidazol-2-one core involves the deprotonation of a propargyl urea (B33335), followed by isomerization to an allenamide, and subsequent intramolecular nucleophilic attack to close the ring. Theoretical calculations have estimated the energy barrier for the transition state of this cyclization to be relatively low (ΔG‡ = 12.5 kcal/mol), which accounts for the rapid kinetics of the reaction. In contrast, the nickel-mediated pathway involves a higher energy barrier (ΔG‡ = 18.7 kcal/mol) due to the formation of a metallacycle intermediate.

Studies on the synthesis of related tetra-substituted imidazoles have also employed theoretical methods to understand the catalyst's role in the reaction mechanism. nih.govppor.az These computational approaches help in elucidating the structure of the synthesized compounds and confirming the reaction pathways. nih.gov

Simulation of Photophysical Properties (e.g., oscillator strengths, light harvesting efficiencies)

The simulation of photophysical properties is a key application of computational chemistry in understanding the potential of this compound derivatives for various applications, including as photosensitizers in dye-sensitized solar cells (DSSCs) or as emitters in organic light-emitting diodes (OLEDs). uokerbala.edu.iqrsc.org Properties such as oscillator strength (f) and light-harvesting efficiency (LHE) are critical in evaluating a molecule's ability to absorb and utilize light energy. semanticscholar.orgresearchgate.net

The oscillator strength, a dimensionless quantity, represents the probability of a particular electronic transition occurring upon light absorption. semanticscholar.org TD-DFT calculations are used to determine the oscillator strengths for various transitions, typically from the HOMO to lower unoccupied molecular orbitals (LUMO, LUMO+1, etc.). semanticscholar.orgresearchgate.net

The light-harvesting efficiency (LHE) can be calculated from the oscillator strength using the formula: LHE = 1 - 10⁻ᶠ. semanticscholar.orgresearchgate.net A higher LHE value indicates a greater capacity of the molecule to absorb incident light for a specific electronic excitation. researchgate.net For example, in a theoretical study of 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol, the H→L and H→L+1 transitions were found to have high oscillator strengths and, consequently, high LHE values, suggesting they would contribute to a high photoelectric conversion efficiency. semanticscholar.org

The table below presents theoretical data for a related imidazole derivative, illustrating the type of information obtained from these simulations. researchgate.net

| Transition | Excitation Energy (Eex) | Wavelength (λ) | Oscillator Strength (f) | Light Harvesting Efficiency (LHE) |

| H→L | 2.9654 eV | 418.10 nm | 0.5678 | 0.7295 |

| H→L+1 | 3.3218 eV | 373.25 nm | 0.2014 | 0.3719 |

| H→L+2 | 3.5015 eV | 354.09 nm | 0.0031 | 0.0071 |

| Data derived from TD-DFT-B3LYP/6-31+G(d,p) level calculations in DMSO for 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol. researchgate.net |

These computational studies are vital for screening potential candidates for optoelectronic applications by predicting their performance before engaging in potentially costly and time-consuming synthesis and experimental testing. uokerbala.edu.iqrsc.org

Chemical Reactivity and Advanced Transformations of 4,5 Diphenyl 2h Imidazol 2 One

Oxidation Reactions and Formation of N-Oxides

In a broader context, the oxidation of related N-heterocyclic carbene (NHC) gold(I) complexes derived from 1,3-diethyl-4,5-diphenyl-1H-imidazol-2-ylidene with reagents like dichloroiodobenzene, bromine, or iodine results in the formation of the corresponding gold(III) complexes. acs.org This demonstrates the accessibility of higher oxidation states at the metal center in complexes containing a 4,5-diphenylimidazole-based ligand. acs.org

Reduction Reactions to Imidazole (B134444) Derivatives

The reduction of the carbonyl group in 4,5-Diphenyl-2H-imidazol-2-one would theoretically yield 4,5-diphenyl-2,3-dihydro-1H-imidazole. However, the focus of available research is more on the reduction of related imidazole derivatives rather than the imidazolone (B8795221) itself. For example, the reduction of 2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole using iron in the presence of hydrochloric acid successfully reduces the nitro group to an amino group, forming 2-(4-aminophenyl)-4,5-diphenyl-1H-imidazole. rasayanjournal.co.in This highlights the possibility of selective reductions on substituents of the diphenylimidazole core without altering the heterocycle itself.

In the context of metal complexes, gold(III) complexes containing a 1,3-diethyl-4,5-diphenyl-1H-imidazol-2-ylidene ligand can be reduced back to their gold(I) counterparts. acs.orgnih.gov For instance, gold(III) species were found to be completely reduced by glutathione (B108866) (GSH) to the corresponding bis[1,3-diethyl-4,5-diphenyl-1H-imidazol-2-ylidene]gold(I) complex. acs.orgnih.gov

Substitution Reactions on the Imidazolone Ring

Substitution reactions on the this compound ring can occur at the nitrogen atoms or potentially at the phenyl rings. The nitrogen atoms of the imidazolone ring are nucleophilic and can react with various electrophiles. For example, N,N'-diethylation of the related 4,5-diphenyl-1H-imidazole has been achieved using iodoethane (B44018) and sodium hydride. acs.org

Furthermore, derivatives of 4,5-diphenyl-1H-imidazole can be synthesized through multi-component reactions. The condensation of benzil (B1666583), an aldehyde, and ammonium (B1175870) acetate (B1210297) is a common method to prepare various 2,4,5-trisubstituted imidazoles. rasayanjournal.co.in This allows for the introduction of different substituents at the 2-position of the imidazole ring.

Reactions with Specific Nucleophiles (e.g., Hydrazonoyl Halides, Active Methylene (B1212753) Reagents)

The reactivity of imidazolone derivatives with specific nucleophiles has been explored to synthesize novel heterocyclic systems. For instance, 2-hydrazinyl-4,4-diphenyl-1H-imidazol-5(4H)-one, a derivative of the target compound, readily reacts with hydrazonoyl halides to produce 7,7-diphenyl-1,2-dihydroimidazo[2,1-c] acs.orgnih.govtriazin-6(7H)-one derivatives. nih.govresearchgate.net This reaction proceeds via a condensation mechanism, demonstrating the utility of the hydrazinyl group as a nucleophilic handle.

The same hydrazinyl derivative also reacts with active methylene compounds, leading to the formation of new pyrazole-containing imidazolone moieties. nih.govresearchgate.netresearchgate.net These reactions highlight the versatility of the imidazolone scaffold in constructing fused and linked heterocyclic systems with potential biological activities. nih.gov For example, reaction with acetophenone (B1666503) yields a hydrazone intermediate, which can be further cyclized. nih.gov

Ligand Scrambling and Degradation Pathways in Complexes

Complexes of gold(I) with N-heterocyclic carbene (NHC) ligands derived from 4,5-diphenylimidazole (B189430) exhibit a phenomenon known as ligand scrambling, particularly in aqueous media. researchgate.netresearchgate.net This process involves the redistribution of ligands, leading to the formation of cationic bis(NHC)gold(I) complexes from mono(NHC)gold(I) halide precursors. nih.govresearchgate.netacs.org The extent of ligand scrambling can be influenced by the solvent, temperature, and the presence of other nucleophiles. acs.org

For example, halido[1,3-diethyl-4,5-diphenyl-1H-imidazol-2-ylidene]gold(I) complexes undergo ligand scrambling to form the more stable bis[1,3-diethyl-4,5-diphenyl-1H-imidazol-2-ylidene]gold(I) cation. acs.orgnih.gov The iodido complex, in particular, shows a significant tendency for this rearrangement. acs.org The stability of these complexes is crucial for their potential applications, and understanding their degradation pathways is an active area of research. nih.govresearchgate.net The degradation can be influenced by ingredients in cell culture media, with chloride ions and glutathione playing significant roles in ligand exchange and reduction reactions. acs.orgnih.gov

Table 1: Stability of Halido[1,3-diethyl-4,5-diphenyl-1H-imidazol-2-ylidene]gold(I/III) Complexes in the Presence of Chloride Ions

| Complex | Initial State | State after 24h Incubation |

| Dichlorido(NHC)gold(III) | Stable | Slightly reduced to bis(NHC)gold(I) (12.5%) |

| Dibromido(NHC)gold(III) | Undergoes substitution | Partially converted to dichlorido complex (54.4%) |

| Bromido(NHC)gold(I) | Immediately converts to chlorido complex | - |

| Iodido(NHC)gold(I) | Shows ligand scrambling | Forms bis(NHC)gold(I) |

| Data sourced from studies on the degradation of gold complexes in simulated biological media. nih.gov |

Photochromism and Photobleaching Phenomena

Derivatives of 4,5-diphenylimidazole have been investigated for their photochromic properties, which involve a reversible transformation between two forms with different absorption spectra upon light irradiation. mdpi.com Specifically, 1,4-bis(4,5-diphenylimidazol-2-yl)benzene derivatives exhibit photochromism. acs.org Some imidazole dimers have been found to exhibit negative photochromism, where a stable colored form converts to a colorless form under visible light. mdpi.com

The solid-state photochromism of 1,4-bis(4,5-diphenyl-1H-imidazol-2-yl)benzene (BDPI) has been reported, where the material changes color upon photoirradiation due to the generation of stable free radicals. researchgate.net This phenomenon is accompanied by a change in the magnetic properties of the material, leading to photomagnetism. researchgate.net The photobleaching of solutions of related 1,4-bis(4,5-diphenyl-2H-imidazol-2-ylidene)-2,5-cyclohexadiene has also been investigated. acs.org The study of photochromic imidazoles is a promising area for the development of molecular switches and optical memory devices. kjdb.org

Coordination Chemistry of 4,5 Diphenyl 2h Imidazol 2 One As a Ligand

Synthesis and Characterization of Metal Complexes (e.g., Cu(II), Co(II), Ni(II), Mn(II), Zn(II), Au(I/III))

The synthesis of metal complexes with ligands structurally related to 4,5-diphenyl-2H-imidazol-2-one generally follows a direct reaction between the ligand and a metal salt in a suitable solvent. The most common method involves dissolving the imidazole-based ligand in a solvent like ethanol (B145695) or methanol (B129727) and adding a solution of the desired metal salt, often a chloride or acetate (B1210297). nih.govitmedicalteam.pl The reaction mixture is typically stirred and refluxed for a period ranging from a few minutes to several hours to facilitate complex formation. itmedicalteam.plias.ac.in The resulting solid complexes are then isolated by filtration, washed, and dried.

For instance, complexes of Co(II), Ni(II), Cu(II), Mn(II), and Zn(II) with a tetra-substituted diphenylimidazole derivative were successfully synthesized by reacting the ligand with the corresponding metal chlorides in a 2:1 ligand-to-metal molar ratio in an ethanolic solution. nih.gov Similarly, Cu(II), Co(II), and Mn(II) complexes of another 4,5-diphenyl-1H-imidazole derivative have been prepared by refluxing the ligand with the metal salts. itmedicalteam.pl

The synthesis of gold complexes follows a more specialized multi-step procedure. Typically, the process begins with the N,N'-dialkylation of 4,5-diphenyl-1H-imidazole, followed by anion exchange and subsequent reaction with a gold precursor to yield the final Au(I) or Au(III) N-heterocyclic carbene (NHC) complexes. acs.orgnih.gov Oxidation of Au(I) complexes can be achieved using reagents like dichloroiodobenzene, bromine, or iodine to yield the corresponding Au(III) species. acs.org

Characterization of these complexes relies on a suite of analytical techniques. Infrared (IR) spectroscopy is crucial for identifying the coordination sites by observing shifts in the vibrational frequencies of functional groups (e.g., C=O, N-H) upon complexation. Electronic (UV-Vis) spectra provide information about the geometry of the metal center, while elemental analysis confirms the stoichiometry of the complexes. nih.govresearchgate.net In many cases, single-crystal X-ray diffraction provides definitive structural elucidation. nih.govacs.orgiucr.org

Table 1: General Synthesis and Characterization of Metal Complexes with 4,5-Diphenylimidazole (B189430) Analogues

| Metal Ion | Typical Precursor | Solvent | Method | Characterization Techniques | Reference(s) |

| Cu(II) | CuCl₂, Cu(OAc)₂ | Ethanol, Methanol | Reflux | Elemental Analysis, IR, UV-Vis, X-ray Diffraction | nih.govitmedicalteam.pliucr.org |

| Co(II) | CoCl₂ | Ethanol | Reflux | Elemental Analysis, IR, UV-Vis, Magnetic Susceptibility | nih.govitmedicalteam.plcyberleninka.ru |

| Ni(II) | NiCl₂ | Ethanol | Reflux | Elemental Analysis, IR, UV-Vis, Magnetic Susceptibility | nih.govresearchgate.net |

| Mn(II) | MnCl₂ | Ethanol | Reflux | Elemental Analysis, IR, UV-Vis, Magnetic Susceptibility | nih.govitmedicalteam.plcyberleninka.ru |

| Zn(II) | ZnCl₂ | Ethanol, Methanol | Stirring, Reflux | Elemental Analysis, IR, UV-Vis, ¹H NMR | nih.govcyberleninka.runih.gov |

| Au(I/III) | Na[AuCl₄], PhICl₂ | Acetonitrile, Methanol | Multi-step Synthesis | Elemental Analysis, HPLC, X-ray Diffraction | acs.orgresearchgate.netscispace.com |

Coordination Modes and Geometry in this compound Metal Complexes

The this compound ligand possesses multiple potential donor sites: the carbonyl oxygen atom and the two nitrogen atoms of the imidazole (B134444) ring. Based on studies of analogous compounds, it can coordinate to metal ions in several ways.

Studies on the sulfur analogue, 4,5-diphenylimidazole-2-thione, show that it can act as a neutral monodentate ligand, coordinating through the thione sulfur atom, or as an anionic bidentate ligand, coordinating through both the sulfur and a deprotonated nitrogen atom. ias.ac.in By analogy, this compound is expected to coordinate through its carbonyl oxygen (a neutral monodentate mode) or through the oxygen and a deprotonated ring nitrogen (an anionic bidentate N,O-donor mode).

In various reported complexes of related 4,5-diphenylimidazole derivatives, bidentate coordination is common. For example, a Cu(II) complex with 2-(4,5-diphenyl-1H-imidazol-2-yl)-4-nitrophenol features a bidentate ligand coordinating through the phenolate (B1203915) oxygen and an imidazole nitrogen, forming a six-membered chelate ring. iucr.org Azo-derivatives of 4,5-diphenylimidazole also typically act as bidentate ligands, binding through one nitrogen of the azo group and a nitrogen from the imidazole ring. noveltyjournals.com

The coordination number and the nature of the ligand and metal ion dictate the resulting geometry of the complex.

Octahedral Geometry: This is commonly proposed for Co(II), Ni(II), and Cu(II) complexes where the metal-to-ligand ratio is 1:2, with additional co-ligands (like chloride or water) filling the coordination sphere. nih.govresearchgate.net

Tetrahedral Geometry: This geometry is often found in Zn(II) complexes and has been suggested for some Mn(II) and Co(II) complexes. cyberleninka.rurdd.edu.iq

Distorted Square-Planar/Tetrahedral: A Cu(II) complex with a bidentate N,O-donor ligand was found to have a highly distorted coordination geometry that is intermediate between square-planar and tetrahedral. iucr.org

Square-Planar Geometry: This geometry is characteristic of Au(III) complexes. acs.orgscispace.com

Linear Geometry: Au(I) complexes with related N-heterocyclic carbene ligands typically exhibit a linear geometry. nih.gov

Table 2: Coordination Behavior and Geometries of 4,5-Diphenylimidazole-based Complexes

| Metal Ion | Coordination Mode | Typical Geometry | Reference(s) |

| Cu(II), Ni(II), Co(II) | Bidentate (N,N or N,O) | Octahedral, Distorted Square-Planar | nih.govresearchgate.netiucr.org |

| Mn(II), Zn(II) | Bidentate (N,N) | Tetrahedral, Octahedral | cyberleninka.rurdd.edu.iq |

| Au(I) | Monodentate (C-donor) | Linear | nih.gov |

| Au(III) | Bidentate (C-donor) | Square Planar | acs.orgscispace.com |

Stability and Reactivity of Metal-Imidazolone Complexes

The stability and reactivity of metal complexes containing diphenyl-imidazolone based ligands are crucial for their potential applications. Generally, many of the synthesized complexes are reported to be stable under air and are non-hygroscopic. ias.ac.in

Gold complexes with related N-heterocyclic carbene ligands have been studied in detail, revealing important reactivity patterns. For instance, Au(III) complexes are often found to be prodrugs that are rapidly reduced by biological reductants like glutathione (B108866) (GSH) to their more stable Au(I) counterparts. researchgate.net The stability of halido-gold(I) complexes can be influenced by the surrounding medium; for example, bromido and iodido complexes can undergo ligand scrambling or exchange reactions in the presence of chloride ions. acs.orgnih.gov The bis(carbene)gold(I) complexes, however, tend to be highly stable under various in vitro conditions. researchgate.net

Potentiometric studies on complexes of Cu(II), Ni(II), Co(II), and Zn(II) with a 2-(2-hydroxyphenyl)-4,5-diphenylimidazole ligand have been conducted to determine their stability constants in solution, providing quantitative measures of their thermodynamic stability. researchgate.net The stability of copper complexes with imidazoline-phthalazine ligands has also been investigated, showing that steric hindrance from bulky substituents can impact the ability to form a stable complex. nih.govmdpi.com

Catalytic Applications of this compound Metal Complexes

While the direct catalytic use of this compound complexes is not widely documented, related structures are integral to advanced catalytic systems. The imidazole framework is a key component in creating sophisticated catalysts.

A notable example involves manganese meso-tetraarylporphyrins that are functionalized with a 2-arylimidazo[4,5-b] linker for immobilization on titanium dioxide. mdpi.com This hybrid material serves as a highly efficient and reusable catalyst for the selective oxidation of sulfides to sulfoxides using molecular oxygen. The imidazole unit acts as a rigid spacer, orienting the active porphyrin center correctly with respect to the support surface. In a single catalytic run for the oxidation of thioanisole, the heterogenized complex demonstrated an excellent turnover number (TON) of approximately 1100 and could be successfully reused in multiple consecutive cycles. mdpi.com This highlights the potential of using imidazole-based ligands like this compound as components in designing robust and active catalysts for oxidation reactions.

Advanced Optical and Electronic Properties of 4,5 Diphenyl 2h Imidazol 2 One Systems

Linear Photophysical Properties

The linear photophysical properties of 4,5-diphenyl-2H-imidazol-2-one derivatives are foundational to understanding their behavior in optical applications. Imidazole (B134444) derivatives are known to exhibit notable linear and nonlinear photophysical characteristics. rasayanjournal.co.in The study of these properties often involves analyzing their absorption and emission spectra.

For instance, a derivative, 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol, displays absorption peaks at 340 nm and 406 nm in a dimethyl sulfoxide (B87167) (DMSO) solvent. researchgate.net The visible region absorption is a crucial characteristic for materials intended for second-harmonic generation, a key requirement for nonlinear optical (NLO) materials. semanticscholar.org The investigation of novel imidazole-carbazole hybrids has revealed solvent-dependent excimer-coupled intramolecular charge transfer (ICT) phenomena that dictate their excited-state photophysics. nih.gov

Theoretical approaches, such as Time-Dependent Density Functional Theory (TD-DFT), are employed to predict the ultraviolet-visible (UV-Vis) spectrum of these compounds. sci-hub.se These calculations help in understanding the electronic transitions responsible for the observed absorption bands. For example, in one study, the calculated excitation energies and oscillator strengths provided insights into the light-harvesting efficiencies of the molecule. researchgate.net

Nonlinear Optical (NLO) Properties

Organic materials with π-conjugated systems, such as derivatives of this compound, have garnered significant attention for their high nonlinearity and rapid response times. semanticscholar.org These properties arise from the facile polarizability of the extensive mobile π-electron clouds within the molecule. semanticscholar.org

Second-Order Hyperpolarizability (β) and Third-Order Hyperpolarizability (γ) Studies

The nonlinear optical response of a material is quantified by its hyperpolarizabilities. The first hyperpolarizability (β) relates to second-order NLO effects, while the third-order hyperpolarizability (γ) governs third-order phenomena. wikipedia.orgacs.org Both theoretical and experimental studies have been conducted to determine these values for this compound derivatives.

Quantum mechanical calculations, often using Density Functional Theory (DFT), are a powerful tool for predicting hyperpolarizabilities. researchgate.netsemanticscholar.orgnih.gov For the derivative 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol, theoretical investigations using the B3LYP functional with a 6-31+G(d,p) basis set have shown high total dipole moment and significant β and γ values. researchgate.netsemanticscholar.orgnih.gov These calculations are crucial in understanding the relationship between molecular structure and NLO properties. semanticscholar.org Factors that enhance NLO properties include a low bandgap energy, a high dipole moment, and efficient π-electron cloud redistribution. semanticscholar.org

The first-order hyperpolarizability of a related compound, oxaprozin (B1677843) (4,5-diphenyl-2-2 oxazole (B20620) propionic acid), was calculated to be 1.117 x 10⁻³⁰ esu. researchgate.net For a novel synthesized imidazole derivative, the µß0 value was found to be 18 times higher than that of the standard reference material, indicating its potential as an NLO material. rasayanjournal.co.in

Z-Scan Technique for Nonlinear Absorption and Refractive Index Determination

The Z-scan technique is a widely used experimental method to measure the nonlinear absorption coefficient (β) and the nonlinear refractive index (n₂). semanticscholar.org This technique involves translating a thin sample through the focal point of a laser beam and measuring the transmitted light as a function of the sample's position. semanticscholar.org Open-aperture Z-scans are used to determine β, while closed-aperture scans yield n₂. semanticscholar.org

For 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol, Z-scan measurements revealed a nonlinear absorption coefficient (β) of 4.044 × 10⁻¹ cm/W and a nonlinear refractive index (n₂) of 2.89 × 10⁻⁶ cm²/W. researchgate.netnih.gov The negative sign of n₂ indicates a self-defocusing nonlinearity. researchgate.netnih.gov The third-order susceptibility (χ⁽³⁾) was determined to be 2.2627 × 10⁻⁶ esu. researchgate.netnih.gov These results confirm the significant NLO properties of this compound and its potential for applications such as optical limiting. researchgate.netsemanticscholar.org

Origin of Nonlinearity: π-Conjugation and Charge Transfer Mechanisms

The significant nonlinear optical properties of this compound systems originate from their extensive π-conjugated structure and efficient intramolecular charge transfer (ICT) mechanisms. rasayanjournal.co.insemanticscholar.org The imidazole ring itself can act as a π-conjugated backbone in charge-transfer chromophores. rasayanjournal.co.inclockss.org

The presence of electron-donating and electron-withdrawing groups attached to the imidazole core can enhance the ICT process, leading to larger hyperpolarizabilities. semanticscholar.orgclockss.org In conjugated organic materials, the delocalized π-electrons are more mobile than other electrons, allowing for easy movement across the entire molecule. semanticscholar.org This increased electron charge distribution results in a larger hyperpolarizability. semanticscholar.org

Theoretical analyses, such as HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) and Natural Bond Orbital (NBO) analyses, provide insights into these charge transfer processes. researchgate.netsemanticscholar.orgnih.gov A low HOMO-LUMO energy gap suggests that charge transfer interactions can readily occur within the molecule. rasayanjournal.co.insemanticscholar.org For 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol, the HOMO is delocalized over the entire molecule, while the LUMO is primarily located on the two phenyl rings, indicating a unidirectional charge transfer upon excitation, which is a key factor for its NLO properties. researchgate.netsemanticscholar.org

Electrochemical Properties and Redox Behavior

The electrochemical characteristics of this compound derivatives are crucial for their application in electronic devices, such as supercapacitors and sensors.

Cyclic Voltammetry (CV) and Galvanostatic Charge-Discharge (GCD) Analysis

Cyclic voltammetry (CV) and galvanostatic charge-discharge (GCD) are standard electrochemical techniques used to evaluate the capacitive behavior of materials. researchgate.netresearchgate.net CV measures the current response to a linearly cycled potential sweep, providing information about redox processes. GCD involves charging and discharging the material at a constant current to determine its specific capacitance. researchgate.netresearchgate.net

Studies on 2-(4,5-diphenyl-1H-imidazol-2-yl)phenol (DIP) have demonstrated its potential as an electrode material for supercapacitors. researchgate.net CV analysis of DIP as a monomer showed good capacitive behavior, with a specific capacitance of 325 F/g at a scan rate of 5 mV/s. researchgate.netresearchgate.net

In another study, a novel hybrid composite formed by the reaction of 4,5-diphenyl-2-imidazolethiol (B167332) with copper hexacyanoferrate(III) was incorporated into a graphite (B72142) paste electrode. researchgate.netelectrochemsci.org The cyclic voltammogram of this modified electrode exhibited two redox couples with formal potentials at 0.24 V and 0.74 V (vs. Ag/AgCl), attributed to the Cu⁺/Cu²⁺ and Fe²⁺(CN)₆/Fe³⁺(CN)₆ redox processes, respectively. researchgate.netelectrochemsci.org This indicates the material's ability to undergo reversible redox reactions, a key property for charge storage.

The table below summarizes the key electrochemical data for a 2-(4,5-diphenyl-1H-imidazol-2-yl)phenol (DIP) based electrode:

| Parameter | Value | Reference |

| Specific Capacitance (from CV) | 325 F/g at 5 mV/s | researchgate.net, researchgate.net |

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to probe the interfacial properties and charge transfer kinetics of electrochemical systems. In the context of this compound derivatives, EIS is employed to characterize their performance as electrode materials, particularly in applications like supercapacitors and corrosion inhibition. The technique works by applying a small amplitude AC potential or current signal over a wide range of frequencies and measuring the resulting impedance.

For instance, studies on the related compound 2-(4,5-diphenyl-1H-imidazol-2-yl)phenol (DIP) have utilized EIS to evaluate its suitability as a supercapacitor electrode material. researchgate.net The resulting Nyquist plot, which graphs the imaginary part of impedance against the real part, provides critical information. Typically, the plot consists of a semicircle at high frequencies and a straight line at low frequencies. The diameter of the semicircle corresponds to the charge-transfer resistance (Rct), which quantifies the resistance to the electrochemical reaction at the electrode-electrolyte interface. A smaller Rct value indicates faster charge transfer and better electrode performance. For example, an iron diselenide modified electrode, used for comparison in one study, showed a low charge-transfer resistance value of 200 Ω. researchgate.net

Similarly, EIS has been used to investigate the corrosion-inhibiting properties of imidazole derivatives on metal surfaces. researchgate.net In these studies, an increase in the charge-transfer resistance upon addition of the imidazole compound to a corrosive medium (like 1M HCl) indicates the formation of a protective film on the metal surface, thereby inhibiting corrosion. researchgate.net These analyses demonstrate the utility of EIS in quantifying the electronic properties and interfacial behavior of materials based on the 4,5-diphenyl-imidazol scaffold. researchgate.netresearchgate.net

Table 1: Example EIS Data for an Imidazole Derivative-based System

| Parameter | Description | Example Value |

|---|---|---|

| Rct (Charge-Transfer Resistance) | Resistance at the electrode-electrolyte interface. | 200 Ω researchgate.net |

| Cdl (Double-Layer Capacitance) | Capacitance of the electrochemical double layer. | Varies with system |

| Warburg Impedance (Zw) | Represents diffusion-limited processes. | Present at low frequencies |

Electronic Structure and Charge Transport Characterization

The unique electronic characteristics of molecules derived from this compound are central to their function in advanced materials. Properties such as biradical character, charge transport capability, and the nature of excited states are actively researched to develop novel organic electronics.

Biradical Character and Spin States

Certain derivatives of the 4,5-diphenyl-imidazol core, particularly those forming a quinoidal structure like 1,4-bis-(4,5-diphenylimidazol-2-ylidene)cyclohexa-2,5-diene (BDPI-2Y), exhibit a fascinating electronic phenomenon: an equilibrium between a closed-shell diamagnetic state and an open-shell paramagnetic biradical state. researchgate.netacs.org This biradical character arises from the thermal excitation of electrons, leading to two unpaired spins within the molecule.

The presence and population of this biradical species can be confirmed through Electron Spin Resonance (ESR) measurements, which detect paramagnetic states. acs.org Studies have shown that controlling this equilibrium is key to advancing the field of π-conjugated delocalized biradical chemistry. researchgate.net The balance between the diamagnetic (quinoid) and paramagnetic (biradical) states can be influenced by molecular structure; for example, modifying the planarity of the molecule can alter the energy gap between the singlet ground state and the triplet biradical state. acs.org In some cases, the transient colored open-ring isomer of photochromic imidazole derivatives possesses a diradical character, which can be controlled by changing the aromatic bridging unit. researchgate.net This dynamic behavior opens pathways for creating molecular-based organic magnets and photofunctional materials. acs.orgresearchgate.net

Electron and Hole Transfer Integrals

The efficiency of charge transport in organic semiconductor materials is governed by how effectively electrons and holes can move between adjacent molecules. This is quantified by transfer integrals, which describe the electronic coupling between neighboring molecules for electron transport (t_e) and hole transport (t_h).

Computational studies on derivatives such as 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol have been performed to determine these values. researchgate.netnih.gov For this specific compound, the transfer integral for holes was found to be significantly higher than that for electrons. This indicates that the material is inherently better at transporting positive charges (holes) than negative charges (electrons), making it a p-type or hole-transporting material. researchgate.netnih.gov This characteristic is crucial for designing the architecture of organic electronic devices like OLEDs, where distinct hole-transport and electron-transport layers are required for efficient operation.

Table 2: Calculated Charge Transfer Integrals for a 4,5-Diphenyl-1H-imidazol Derivative

| Parameter | Value (meV) | Implication |

|---|---|---|

| Hole Transfer Integral (t_h) | 36.48 researchgate.netnih.gov | Facilitates efficient hole transport. |

| Electron Transfer Integral (t_e) | 24.76 researchgate.netnih.gov | Less efficient electron transport. |

Data for 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol. researchgate.netnih.gov

Hybridized Local and Charge Transfer (HLCT) Excited States

In the quest for highly efficient and stable organic light-emitting diodes (OLEDs), particularly in the challenging deep-blue region, materials featuring Hybridized Local and Charge Transfer (HLCT) excited states have gained significant attention. tandfonline.comsemanticscholar.org Derivatives of this compound are prime candidates for creating such materials. nih.gov

An HLCT state is a quantum mechanical mixture of a locally excited (LE) state, confined to a single part of the molecule, and a charge-transfer (CT) state, where an electron has moved from a donor part to an acceptor part of the molecule. semanticscholar.org This hybridization is achieved by designing molecules with mild donor and acceptor moieties connected by a π-conjugated spacer. tandfonline.comsemanticscholar.org

The benefit of the HLCT state is that it can potentially increase the theoretical exciton (B1674681) utilization efficiency. semanticscholar.org In fluorescent OLEDs, this allows for a process called "hot exciton" harvesting, which reduces efficiency roll-off at high brightness. semanticscholar.org Several blue-emitting fluorescent materials based on the 4,5-diphenyl-1H-imidazol-2-yl core have been synthesized and shown to possess these HLCT characteristics, leading to high photoluminescence quantum yields (>90%) and excellent device performance. tandfonline.com For example, a device using the emitter PTBIBI, which contains the diphenylimidazole moiety, achieved a deep-blue emission with CIE coordinates of (0.15, 0.06) and a maximum luminance of 6559 cd/m². tandfonline.com These findings underscore the importance of the diphenylimidazole framework in developing next-generation OLEDs. tandfonline.comnih.govresearchgate.net

Table 3: Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| 2-(4,5-diphenyl-1H-imidazol-2-yl)phenol | DIP |

| 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol | HL |

| 1,4-bis-(4,5-diphenylimidazol-2-ylidene)cyclohexa-2,5-diene | BDPI-2Y |

| 2-(4″-(1-(4-(tert-butyl)phenyl)-4,5-diphenyl-1H-imidazol-2-yl)-[1,1′:4′,1′′-terphenyl]-4-yl)-1-phenyl-1H-benzo[d]imidazole | PTBIBI |

Materials Science and Advanced Applications of 4,5 Diphenyl 2h Imidazol 2 One Derivatives

Organic Electronics and Optoelectronic Devices

The field of organic electronics has witnessed a surge in the development of novel materials to enhance the efficiency, stability, and processability of devices. Derivatives of 4,5-diphenyl-1H-imidazole have emerged as a promising class of materials, demonstrating significant potential in various components of organic electronic and optoelectronic devices.

Doping of Organic Semiconductive Matrix Materials